molecular formula C16H17N7O B6232162 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2580251-36-9

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol

Katalognummer B6232162
CAS-Nummer: 2580251-36-9
Molekulargewicht: 323.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a reagent used in the synthesis of anticancer agents . It is an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .


Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature . The overall procedure has been improved to increase the yield from 0.9% to 12% .


Molecular Structure Analysis

The molecular structure of this compound involves a C5-C6 single bond . In most structures, there is at least a substituent at C5 and a CH2 at C6 . In some cases, there is a substituent at C6 and a CH2 at C5 .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a high inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . Its brain penetration is limited by efflux transporters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is a solid at room temperature .

Wirkmechanismus

The compound acts as a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . This makes it a potential candidate for the treatment of certain types of cancer .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Zukünftige Richtungen

Future studies are needed to address exposure–efficacy relationships to further improve dosing . Higher exposure is associated with an increased risk of neutropenia . An exposure–efficacy relationship has been demonstrated for abemaciclib, whereas these remain inconclusive so far for palbociclib and ribociclib .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-amino-5-(piperazin-1-yl)pyridine, which is then coupled with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine to form the second intermediate, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine. This intermediate is then further reacted with 4-hydroxyquinolin-2(1H)-one to form the final product, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol.", "Starting Materials": [ "2-chloro-5-nitropyridine", "piperazine", "4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine", "4-hydroxyquinolin-2(1H)-one", "sodium hydride", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and ethanol to form 2-amino-5-chloropyridine", "Step 2: Reaction of 2-amino-5-chloropyridine with piperazine in acetonitrile to form 2-amino-5-(piperazin-1-yl)pyridine", "Step 3: Reaction of 2-amino-5-(piperazin-1-yl)pyridine with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine in dimethylformamide and potassium carbonate to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine", "Step 4: Reaction of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine with 4-hydroxyquinolin-2(1H)-one in ethanol and water to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol" ] }

CAS-Nummer

2580251-36-9

Produktname

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol

Molekularformel

C16H17N7O

Molekulargewicht

323.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.